molecular formula C19H22N4O3S B1245768 Dapoxyl (2-aminoethyl)sulfonamide

Dapoxyl (2-aminoethyl)sulfonamide

Cat. No.: B1245768
M. Wt: 386.5 g/mol
InChI Key: MYLMURYPGCSIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapoxyl (2-aminoethyl)sulfonamide is a sulfonamide and a member of 1,3-oxazoles. It has a role as a fluorochrome.

Scientific Research Applications

Zinc Biosensing

Dapoxyl (2-aminoethyl)sulfonamide has been utilized in the field of biosensing, particularly for zinc detection. Thompson, Maliwal, and Zeng (2000) demonstrated that Dapoxyl sulfonamide can dramatically increase and shift its emission when binding to holocarbonic anhydrase II. This characteristic makes it suitable for quantitating free Zn(II) in picomolar ranges, which is significant for zinc biosensing applications (Thompson, Maliwal, & Zeng, 2000).

Fluorescent Molecular Probes

Dapoxyl sulfonic acid, a derivative of this compound, has been characterized as a water-soluble fluorescent solvatochromic dye. Diwu et al. (2000) reported that its strong environment-sensitive fluorescence is beneficial for studying various biological events and processes. Its properties like long emission wavelength, large extinction coefficient, high fluorescence quantum yield, and excellent photostability make it a potential candidate for biological applications (Diwu, Zhang, Klaubert, & Haugland, 2000).

Selective Recognition of ATP

Bojtár et al. (2017) explored the use of Dapoxyl sodium sulfonate in the selective recognition of adenosine-5′-triphosphate (ATP) through a pillararene-based fluorescent indicator displacement assay. This study signifies the potential of Dapoxyl sulfonamide in the field of molecular recognition, particularly for ATP (Bojtár, Kozma, Szakács, Hessz, Kubinyi, & Bitter, 2017).

pH-Dependent Recognition in Food Additives

The pH-dependent complexation of Dapoxyl sodium sulfonate with 2-hydroxypropyl beta-cyclodextrin was studied by Pal et al. (2016). They focused on the fluorescence enhancement observed upon binding at different pH values, which enabled the evaluation of binding affinity of Dapoxyl sodium sulfonate. This research opens avenues for Dapoxyl sulfonamide in the assessment of food additives (Pal, Chandra, Mallick, & Koner, 2016).

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H22N4O3S/c1-23(2)16-7-3-14(4-8-16)18-13-21-19(26-18)15-5-9-17(10-6-15)27(24,25)22-12-11-20/h3-10,13,22H,11-12,20H2,1-2H3

InChI Key

MYLMURYPGCSIQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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